molecular formula C11H9N3S2 B7593655 3-(1-Thiophen-2-ylethylsulfanyl)pyrazine-2-carbonitrile

3-(1-Thiophen-2-ylethylsulfanyl)pyrazine-2-carbonitrile

Cat. No. B7593655
M. Wt: 247.3 g/mol
InChI Key: JZDXJQRHFXMTSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Thiophen-2-ylethylsulfanyl)pyrazine-2-carbonitrile is a chemical compound that has gained significant attention due to its potential applications in various scientific research fields. This compound is known for its unique chemical properties and has been the subject of numerous studies to explore its synthesis, mechanism of action, and potential applications in various fields of research.

Mechanism of Action

The mechanism of action of 3-(1-Thiophen-2-ylethylsulfanyl)pyrazine-2-carbonitrile is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes and proteins that play a key role in inflammation, tumor growth, and microbial infections.
Biochemical and Physiological Effects:
Studies have shown that 3-(1-Thiophen-2-ylethylsulfanyl)pyrazine-2-carbonitrile has a range of biochemical and physiological effects. This compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to inhibit the growth of cancer cells and reduce the viability of microbial cells.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(1-Thiophen-2-ylethylsulfanyl)pyrazine-2-carbonitrile in lab experiments include its unique chemical properties, its ability to inhibit the activity of key enzymes and proteins, and its potential applications in various scientific research fields. However, the limitations of using this compound in lab experiments include the complex synthesis process, the need for specialized equipment and expertise, and the potential for side effects.

Future Directions

There are numerous future directions for the study of 3-(1-Thiophen-2-ylethylsulfanyl)pyrazine-2-carbonitrile. Some potential areas of research include the development of new drugs and therapies based on this compound, the exploration of its potential applications in treating various diseases and conditions, and the study of its mechanism of action and biochemical effects. Additionally, further research is needed to explore the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of 3-(1-Thiophen-2-ylethylsulfanyl)pyrazine-2-carbonitrile involves a multi-step process that requires specialized equipment and expertise. The synthesis process involves the reaction of 3-bromo-1-(thiophen-2-yl)propan-1-one with hydrazine hydrate to produce 3-(1-thiophen-2-ylethyl)hydrazine. This intermediate product is then reacted with 2-chloro-5-nitropyrazine to produce the final product, 3-(1-Thiophen-2-ylethylsulfanyl)pyrazine-2-carbonitrile.

Scientific Research Applications

3-(1-Thiophen-2-ylethylsulfanyl)pyrazine-2-carbonitrile has been extensively studied for its potential applications in various scientific research fields. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties, making it a promising candidate for the development of new drugs and therapies.

properties

IUPAC Name

3-(1-thiophen-2-ylethylsulfanyl)pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3S2/c1-8(10-3-2-6-15-10)16-11-9(7-12)13-4-5-14-11/h2-6,8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDXJQRHFXMTSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CS1)SC2=NC=CN=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Thiophen-2-ylethylsulfanyl)pyrazine-2-carbonitrile

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